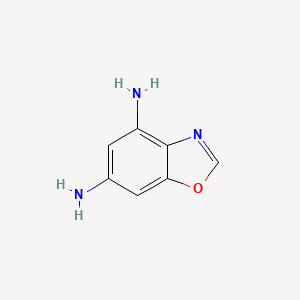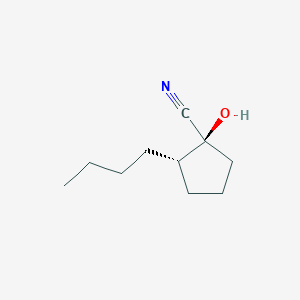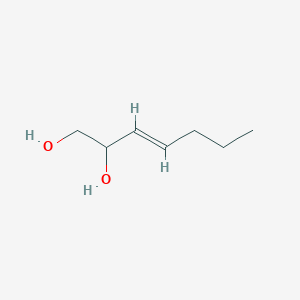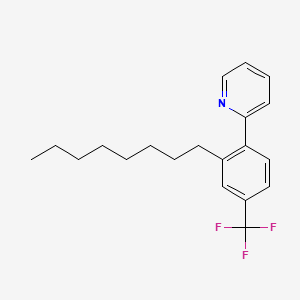![molecular formula C23H15N3O6S B12533500 4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 849094-40-2](/img/structure/B12533500.png)
4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and dibenzoic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(phenylsulfanyl)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazine derivatives.
Esterification: Esterified derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Chemistry: Acts as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its carboxylate and triazine groups, forming stable complexes. These complexes can exhibit unique properties such as catalytic activity, magnetic behavior, and luminescence, depending on the metal ion and the coordination environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-{(Pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid: Similar in structure but contains a pyridine ring instead of a triazine ring.
4,4’-{(1,2-Phenylenebis(methylene))bis(oxy)}dibenzoic acid: Contains a phenylenebis(methylene) group instead of a triazine ring.
Uniqueness
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to the presence of the triazine ring and phenylsulfanyl group, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks, where its structural features can influence the properties of the resulting materials .
Eigenschaften
CAS-Nummer |
849094-40-2 |
|---|---|
Molekularformel |
C23H15N3O6S |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
4-[[4-(4-carboxyphenoxy)-6-phenylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C23H15N3O6S/c27-19(28)14-6-10-16(11-7-14)31-21-24-22(32-17-12-8-15(9-13-17)20(29)30)26-23(25-21)33-18-4-2-1-3-5-18/h1-13H,(H,27,28)(H,29,30) |
InChI-Schlüssel |
NVNHLYFTUNQLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)




![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)


![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)

![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
